molecular formula C7H4N2O3S B1455120 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 439693-47-7

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1455120
M. Wt: 196.19 g/mol
InChI Key: VMQOKBQPYZLGEX-UHFFFAOYSA-N
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Description

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular weight of 225.25 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 2,5-dimethyl-4-oxo-4,7-dihydro-3H-7lambda3-thieno [2,3-d]pyrimidine-6-carboxylic acid .


Synthesis Analysis

The synthesis of pyrimidines, such as 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid, can be achieved through various methods. One such method involves the Dimroth rearrangement, which is a process of isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid includes additional elements such as sulfur and oxygen .


Chemical Reactions Analysis

The Dimroth rearrangement, a key process in the synthesis of pyrimidines, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Various factors affect the course of the Dimroth rearrangement in heterocyclic systems .


Physical And Chemical Properties Analysis

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a solid substance . It is stored at refrigerator temperatures .

Scientific Research Applications

Antiallergic Activity

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives exhibit significant antiallergic activity. A study highlighted the synthesis of such derivatives, emphasizing their effectiveness in inhibiting histamine release and allergen-induced bronchospasm in rats. These compounds demonstrate a lasting action of up to 4 hours in passive cutaneous anaphylaxis tests, suggesting their potential as oral antiallergy agents (Temple et al., 1979).

Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates have been developed, showcasing regioselective syntheses. These methods represent improvements over previous procedures and pave the way for novel applications in the field of heterocyclic chemistry (Madding & Thompson, 1987).

Quantum Chemical Studies

Quantum chemical calculations have been conducted on various derivatives of 4-oxothieno[2,3-d]pyrimidine-6-carboxylic acids. These studies provide insights into their electronic structures, molecular geometries, and reaction pathways with nitrating agents. Such research is crucial for understanding the reactivity and potential applications of these compounds (Mamarakhmonov et al., 2016).

Novel Synthetic Methods

Recent advancements have been made in the solid-phase and solution-phase synthesis of trisubstituted thieno[3,2-d]pyrimidine derivatives. These methods, involving complex coupling and cyclization reactions, open new avenues for creating diverse heterocyclic compounds with potential pharmaceutical applications (Jeon et al., 2016).

Fused Pyridine-4-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids, including derivatives of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, has been synthesized. These compounds exhibit potential for combinatorial transformations into various heterocyclic structures, demonstrating their versatility in medicinal chemistry (Volochnyuk et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-3-1-4(7(11)12)13-6(3)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQOKBQPYZLGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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